

Application Notes and Protocols for Roluperidone Monotherapy

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Compound of Interest		
Compound Name:	Roluperidone	
Cat. No.:	B1679516	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Roluperidone** (also known as MIN-101), a novel investigational drug for the treatment of negative symptoms in schizophrenia. The following protocols are synthesized from preclinical and clinical trial data to guide research and development.

Roluperidone is an antagonist with high affinity for sigma-2 and 5-HT2A receptors, and it also blocks $\alpha 1$ -adrenergic receptors.[1] It has a low affinity for dopaminergic, muscarinic, cholinergic, and histaminergic receptors.[1] This unique pharmacological profile suggests a complex mechanism of action that may modulate neurotransmitter pathways involved in the regulation of negative symptoms of schizophrenia.[2] Preclinical studies suggest that **Roluperidone** may increase the release of Brain-Derived Neurotrophic Factor (BDNF), which is associated with neurogenesis, neuroplasticity, and learning.[3][4]

Clinical Administration Protocol: Monotherapy for Negative Symptoms of Schizophrenia

This protocol is based on the methodologies employed in Phase 2 and Phase 3 clinical trials of **Roluperidone**.

1. Patient Population:



- Adult patients diagnosed with schizophrenia according to DSM-5 criteria for at least one year.[5]
- Patients should present with stable psychotic symptoms and moderate to severe negative symptoms for at least six months prior to the study.[5][6]
- A score of >20 on the PANSS original negative symptoms subscale (sum of N1-N7) at screening and baseline is a common inclusion criterion.
- 2. Washout of Previous Medications:
- A washout period for all psychotropic medications is required before initiating Roluperidone monotherapy.
- For patients on oral antipsychotics, a washout of at least 2 days is recommended.[5]
- For patients on long-acting depot antipsychotics, a complete treatment cycle (ranging from 1 to 6 months depending on the formulation) must be completed before starting the study.[5][7]
- 3. Dosing and Administration:
- · Roluperidone is administered orally.
- The recommended doses evaluated in clinical trials are 32 mg/day and 64 mg/day.[1][6]
- Administration can be with or without food, as food has been shown to slow the rate of absorption but does not significantly affect overall exposure.
- 4. Monitoring and Assessments:
- Efficacy:
 - Primary outcome measure: Change in the Positive and Negative Syndrome Scale
 (PANSS) Marder negative symptoms factor score (NSFS) over 12 weeks.[8]
 - Secondary outcome measure: Personal and Social Performance (PSP) scale.[2]
- Safety:



- Monitor for common adverse events, including headache and anxiety.[1]
- Be aware of the potential for serious adverse events such as vomiting, syncope, and bradycardia.[1]
- Regularly assess vital signs, routine laboratory values, weight, and metabolic indices.[1]
- Monitor for potential drug interactions, particularly with inhibitors of CYP2D6 and CYP3A4.
 [1]

Ouantitative Data Summary

Parameter	Value	Reference
Clinical Doses	32 mg/day and 64 mg/day	[1][6]
Route of Administration	Oral	[4]
Tmax (Time to Peak Plasma Concentration)	3.5 hours (for a single 64 mg dose)	[2]
Cmax (Peak Plasma Concentration)	32.1 ng/mL (for a single 64 mg dose)	[2]
AUCinf (Area Under the Curve)	312 ng·hr/mL (for a single 64 mg dose)	[2]
Half-life	Approximately 7 hours	[2]
Fraction Absorbed	73% to 81%	[2]
Apparent Clearance (CL/F)	152 L/hr	[2]
Apparent Volume of Distribution (V/F)	1500 L	[2]

Preclinical Experimental Protocols In Vitro: BDNF Release in Hippocampal Neurons

This protocol is based on preclinical cell culture studies.



Objective: To assess the effect of **Roluperidone** on the release of Brain-Derived Neurotrophic Factor (BDNF) from cultured hippocampal neurons.

Methodology:

- Culture primary hippocampal neurons from rodents.
- Treat the cultured neurons with varying concentrations of **Roluperidone** for 3 days.[1]
- Include a positive control, such as the sigma-1 receptor agonist pridopidine.
- After the treatment period, collect the cell culture supernatant.
- Quantify the concentration of BDNF in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Analyze the data to determine the dose-dependent effect of Roluperidone on BDNF release. In preclinical studies, Roluperidone increased BDNF release by approximately 20%.[1]

In Vivo: Phencyclidine (PCP)-Induced Social Interaction Deficit in Rodents

This protocol is based on preclinical rodent models relevant to the negative symptoms of schizophrenia.

Objective: To evaluate the potential of **Roluperidone** to ameliorate negative symptom-like behavior in a rodent model.

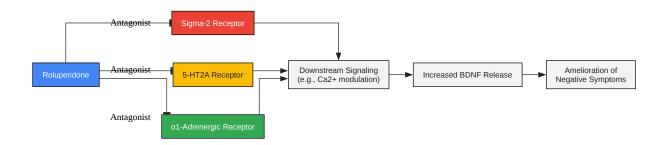
Methodology:

- Use male Wistar rats.
- Induce a social interaction deficit by repeated administration of phencyclidine (PCP), an NMDA receptor antagonist.[2]
- Administer Roluperidone orally at doses of 1 and 3 mg/kg for 10 days.[2]



- Conduct a social interaction test, measuring the time the test animal spends in social contact with an unfamiliar partner.
- Compare the social interaction time of Roluperidone-treated rats with that of vehicle-treated and control groups. Roluperidone has been shown to significantly inhibit the PCP-induced decrease in social interaction time.[2]

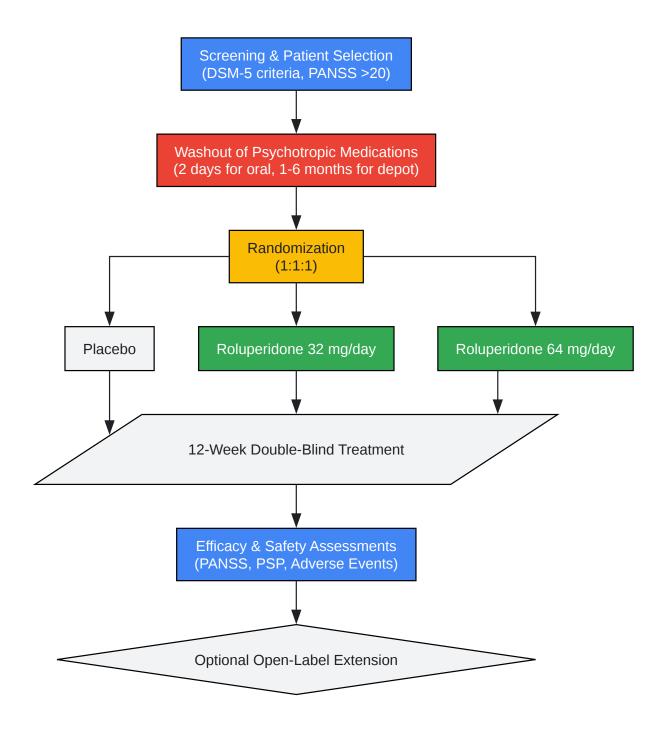
Visualizations



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Caption: Proposed mechanism of action for **Roluperidone**.





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Caption: Workflow of a typical **Roluperidone** clinical trial.



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